molecular formula C18H17N3O7 B2417406 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 873577-92-5

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2417406
CAS No.: 873577-92-5
M. Wt: 387.348
InChI Key: BRLQFJIKBRWHPJ-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines an imidazole ring with a chromene structure

Mechanism of Action

Target of Action

The compound contains an imidazole ring , which is known to interact with various biological targets . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

The mode of action of imidazole derivatives often involves their interaction with the target’s active site, leading to inhibition or activation of the target . The nitro group in the compound can be reduced in an anaerobic environment, producing cytotoxic compounds that inhibit DNA synthesis . .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, they can interfere with DNA synthesis in bacteria, disrupt cell wall synthesis, or inhibit enzymes involved in critical metabolic pathways

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with imidazole derivatives, the compound could potentially lead to various molecular and cellular effects . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. For instance, the reduction of the nitro group in the compound, which is crucial for its cytotoxic activity, occurs in an anaerobic environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the coupling with the chromene moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the combination of the imidazole and chromene moieties, which may confer distinct biological and chemical properties.

Biological Activity

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which combines an imidazole ring with a chromene moiety. This structural diversity is believed to contribute to its biological activity.

Molecular Formula: C₁₄H₁₅N₃O₄
Molecular Weight: 287.29 g/mol
CAS Number: Not specified in the sources.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitroimidazole have been widely studied for their efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The presence of the nitro group in the imidazole ring is crucial for this activity, as it is known to facilitate the generation of reactive nitrogen species that can damage bacterial DNA.

Compound MIC (μg/mL) Target Organism
Nitroimidazole Derivative0.5 - 2.0E. coli
Chromene Derivative1.0 - 4.0S. aureus

Anticancer Potential

The chromene scaffold is recognized for its anticancer properties, particularly through the inhibition of specific enzymes involved in cancer cell proliferation. Studies have shown that chromene derivatives can act as inhibitors of histone deacetylases (HDACs), which play a vital role in regulating gene expression related to cancer progression.

The proposed mechanisms of action for this compound include:

  • DNA Damage Induction: The nitroimidazole moiety is known to generate free radicals upon reduction, leading to DNA strand breaks.
  • Enzyme Inhibition: The chromene portion can inhibit HDACs, leading to increased acetylation of histones and altered gene expression patterns favoring apoptosis in cancer cells.

Study on Antimicrobial Activity

In a recent study published in MDPI, researchers synthesized various derivatives of nitroimidazole and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to our compound exhibited lower MIC values against E. coli and S. aureus, suggesting potent antibacterial activity .

Study on Anticancer Activity

A study focusing on chromene derivatives demonstrated that certain compounds significantly inhibited cancer cell growth in vitro. The most active derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 8-ethoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7/c1-3-26-14-6-4-5-12-9-13(18(23)28-16(12)14)17(22)27-8-7-20-11(2)19-10-15(20)21(24)25/h4-6,9-10H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLQFJIKBRWHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCCN3C(=NC=C3[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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